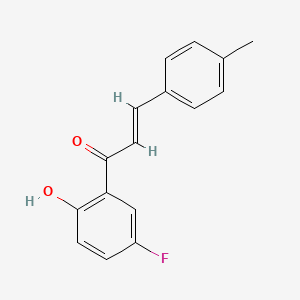

5'-Fluoro-2'-hydroxy-4-methylchalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-Fluoro-2'-hydroxy-4-methylchalcone, also known as 5-FHC, is a chemical compound that belongs to the chalcone class of flavonoids. It is a synthetic derivative of natural flavonoids and has been synthesized in the laboratory for scientific research purposes. 5-FHC has been found to exhibit a range of biochemical and physiological effects, making it an important compound for research in the fields of pharmacology, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

Antibacterial and Solubility Enhancement

Research on hydroxy chalcones, such as Licochalcone A, reveals their antibacterial properties. However, their application has been limited by moderate antibacterial potency and low aqueous solubility. Bioisosteric replacement strategies involving the hydroxy group have led to the development of more soluble and potent compounds, providing a foundation for enhancing the properties of similar compounds like "5'-Fluoro-2'-hydroxy-4-methylchalcone" (Nielsen et al., 2004).

Antioxidant, Anti-inflammatory, and Analgesic Activities

The synthesis and evaluation of novel 4′-fluoro-2′-hydroxychalcone derivatives have demonstrated significant antioxidant, anti-inflammatory, and analgesic activities. These activities suggest the potential of fluorinated chalcones in developing safe and potent anti-inflammatory agents, which could extend to "this compound" (Abdellatif et al., 2015).

Antiperoxidation and Antitumor Activities

Fluorinated chalcones have been designed as inhibitors for 5-lipoxygenase, showing inhibitory action on lipid peroxidation and antitumor activities. These findings indicate the therapeutic potential of fluorinated chalcones, including "this compound," in cancer treatment and as antiperoxidative agents (Nakamura et al., 2002).

Membrane Interaction and Serum Albumin Binding

Studies on methylated flavonoids have shown their impact on red blood cell membranes, model membranes, and human serum albumin, indicating the role of structural modifications in determining their biological interactions. This research provides insights into how modifications in chalcone derivatives, like the introduction of a fluorine atom, could influence their biological activity and interaction with biomolecules (Włoch et al., 2021).

Spectroscopic and Theoretical Investigations

The structural and spectral features of hydroxychalcones and their derivatives have been explored through spectroscopic and theoretical investigations. Such studies are crucial for understanding the physicochemical properties of chalcone derivatives, including "this compound," and their potential applications in material science and pharmacology (Serdiuk et al., 2018).

Propriétés

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHOPZJDQCVZTO-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2978701.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)

![2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2978710.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2978713.png)

![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)

![4-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2978721.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline](/img/structure/B2978722.png)

![[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B2978724.png)